![molecular formula C17H15N5OS B12535996 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- CAS No. 705964-40-5](/img/structure/B12535996.png)
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This specific compound is notable for its unique structure, which includes a phenothiazine moiety, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- typically involves multiple steps. One common method includes the cyanoethylation of phenothiazine with acrylonitrile, followed by the conversion of the nitrile group to tetrazole using sodium azide and ammonium chloride . This method ensures the formation of the tetrazole ring while maintaining the integrity of the phenothiazine structure.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenothiazine moiety.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenothiazine moiety also contributes to its activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- can be compared to other tetrazole derivatives and phenothiazine compounds. Similar compounds include:
1H-Tetrazole-5-acetic acid: Another tetrazole derivative with different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, used in various therapeutic applications.
1-Phenyl-1H-tetrazole-5-thiol: A tetrazole derivative with sulfur-containing groups.
The uniqueness of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- lies in its combined tetrazole and phenothiazine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
705964-40-5 |
|---|---|
Fórmula molecular |
C17H15N5OS |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-[5-(2-phenothiazin-10-ylethyl)tetrazol-1-yl]ethanone |
InChI |
InChI=1S/C17H15N5OS/c1-12(23)22-17(18-19-20-22)10-11-21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-9H,10-11H2,1H3 |
Clave InChI |
HYWPQRYEOMQIBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=NN=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
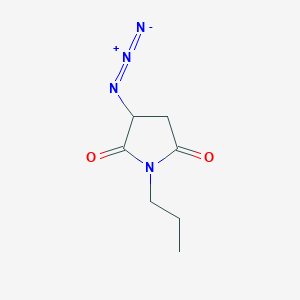
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)

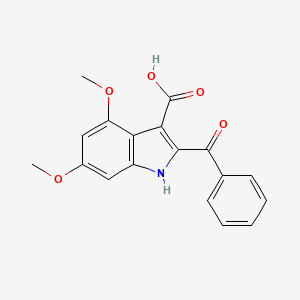
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
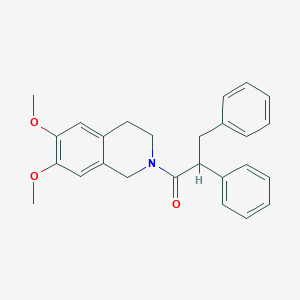
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
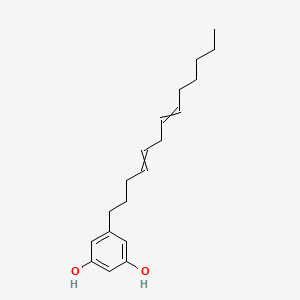

![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
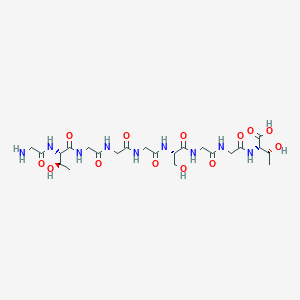
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
